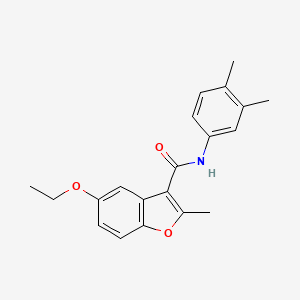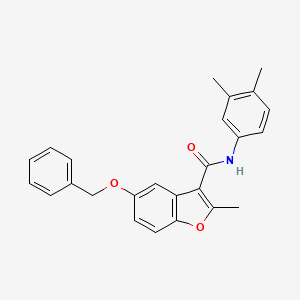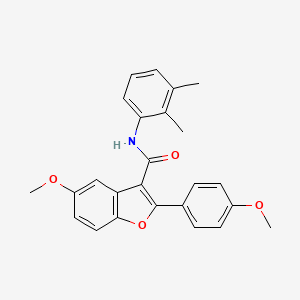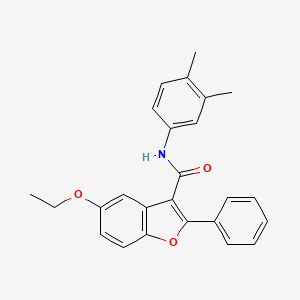
N-(3,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., amide, ester, alkane) is also identified based on its functional groups .
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the connectivity of its atoms, and its molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined. Its spectral properties (IR, UV-Vis, NMR) would also be analyzed .Applications De Recherche Scientifique
Anticancer Properties
N-(3,4-DMPB) has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s benzofuran core and phenyl substituents contribute to its activity by interacting with cellular targets involved in cancer progression .
Anti-Inflammatory Activity
The ethoxy and phenyl moieties in N-(3,4-DMPB) suggest anti-inflammatory potential. Studies have examined its ability to modulate inflammatory pathways, such as inhibiting pro-inflammatory cytokines or enzymes. This property could be valuable in treating inflammatory diseases .
Neuroprotective Effects
N-(3,4-DMPB) has been evaluated for its neuroprotective properties. Its benzofuran scaffold resembles certain natural compounds with neuroprotective activity. Researchers have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation .
Antifungal Applications
The compound’s structural features make it interesting for antifungal research. Investigations have focused on its efficacy against fungal pathogens, including Candida species. Understanding its mode of action and potential synergies with existing antifungal drugs is crucial .
Photophysical Properties
N-(3,4-DMPB) exhibits fluorescence properties due to its benzofuran core. Researchers have studied its photophysical behavior, including absorption and emission spectra. These insights are relevant for applications in fluorescence imaging and sensing .
Drug Delivery Systems
The carboxamide group in N-(3,4-DMPB) can serve as a functional handle for drug conjugation. Scientists have explored its use in drug delivery systems, aiming to enhance drug solubility, stability, and targeted delivery. By attaching therapeutic agents to this compound, researchers can create novel drug formulations .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-4-28-20-12-13-22-21(15-20)23(24(29-22)18-8-6-5-7-9-18)25(27)26-19-11-10-16(2)17(3)14-19/h5-15H,4H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPNFWWEWCDMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

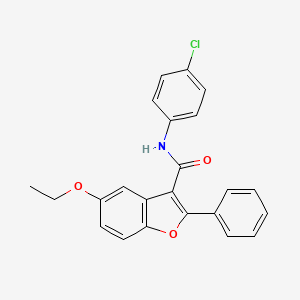


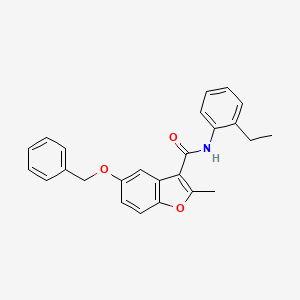
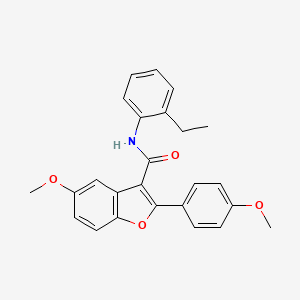
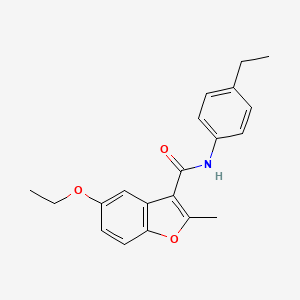
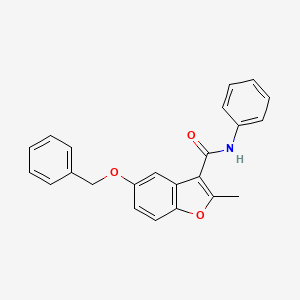
![ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545020.png)
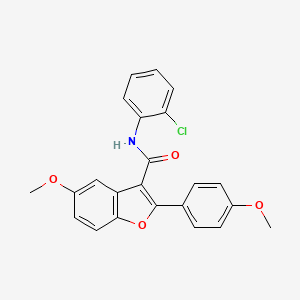
![ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6545036.png)
